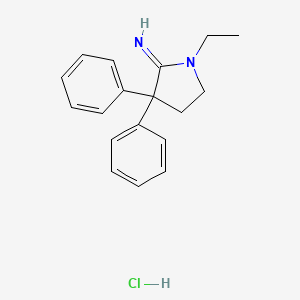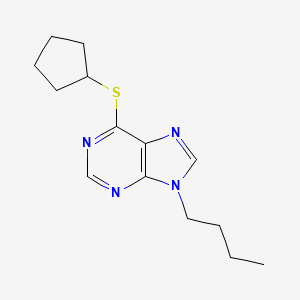
9-Butyl-6-cyclopentylsulfanylpurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-6-cyclopentylsulfanylpurine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group at the 9th position and a cyclopentylsulfanyl group at the 6th position of the purine ring.
Métodos De Preparación
The synthesis of 9-butyl-6-cyclopentylsulfanylpurine involves several steps. One common method includes the alkylation of 6-substituted purines. For instance, a reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst can be employed . This method allows for the introduction of alkyl groups at specific positions on the purine ring, leading to the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
9-Butyl-6-cyclopentylsulfanylpurine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Butyl-6-cyclopentylsulfanylpurine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 9-butyl-6-cyclopentylsulfanylpurine involves its interaction with specific molecular targets. As a purine derivative, it can interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity. This inhibition can lead to disruptions in DNA and RNA synthesis, which is particularly relevant in the context of antiviral and anticancer activities. The compound may also interact with other proteins or receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
9-Butyl-6-cyclopentylsulfanylpurine can be compared with other similar compounds, such as:
6,8,9-Trisubstituted Purines: These compounds have multiple substitutions on the purine ring and are studied for their anticancer properties.
6-Aminopurines: These compounds carry an amino group at the 6th position and are known for their diverse biological activities.
N7-Alkylated Purines: These derivatives have alkyl groups at the 7th position and exhibit various biological activities, including antiviral and anticancer effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
15923-49-6 |
|---|---|
Fórmula molecular |
C14H20N4S |
Peso molecular |
276.40 g/mol |
Nombre IUPAC |
9-butyl-6-cyclopentylsulfanylpurine |
InChI |
InChI=1S/C14H20N4S/c1-2-3-8-18-10-17-12-13(18)15-9-16-14(12)19-11-6-4-5-7-11/h9-11H,2-8H2,1H3 |
Clave InChI |
LUDYBLLLMIXVKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C1N=CN=C2SC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


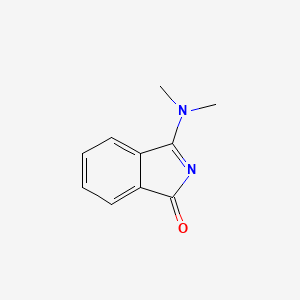
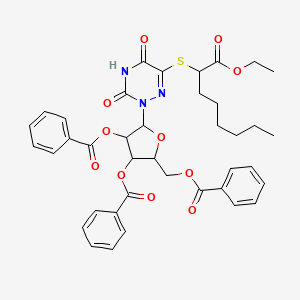
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
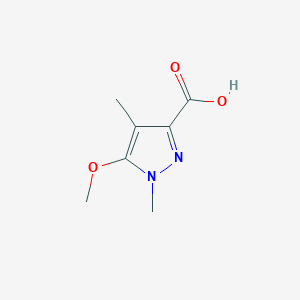
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
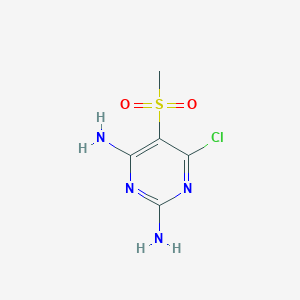

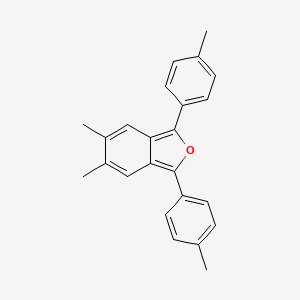
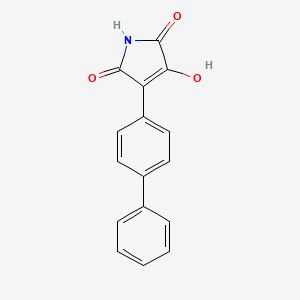
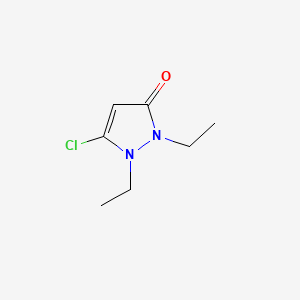
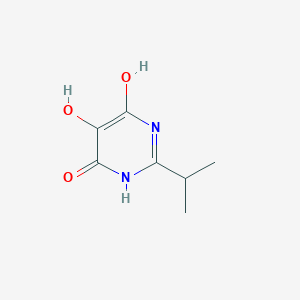
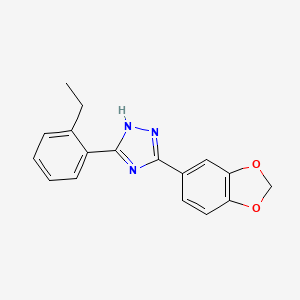
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
